molecular formula C25H27N3O5S2 B12469457 N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B12469457
M. Wt: 513.6 g/mol
InChI Key: WTYMZAYYYLNMSO-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which may contribute to its anticonvulsant activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

What sets N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with neuronal channels and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C25H27N3O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazine-1-carbonyl]phenyl]-N-benzylmethanesulfonamide

InChI

InChI=1S/C25H27N3O5S2/c1-34(30,31)28(20-21-10-4-2-5-11-21)24-15-9-8-14-23(24)25(29)26-16-18-27(19-17-26)35(32,33)22-12-6-3-7-13-22/h2-15H,16-20H2,1H3

InChI Key

WTYMZAYYYLNMSO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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